1,3,4-Trichloronaphthalen-2-ol
Overview
Description
1,3,4-Trichloronaphthalen-2-ol is an organic compound belonging to the class of naphthalenes, which are characterized by a fused pair of benzene rings. This compound is notable for its three chlorine atoms substituted at the 1, 3, and 4 positions and a hydroxyl group at the 2 position on the naphthalene ring. It is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trichloronaphthalen-2-ol typically involves the chlorination of naphthalene followed by hydroxylation. One common method includes:
Chlorination: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce chlorine atoms at the 1, 3, and 4 positions.
Hydroxylation: The trichloronaphthalene is then subjected to hydroxylation using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) under controlled conditions to introduce the hydroxyl group at the 2 position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient chlorination and hydroxylation. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Trichloronaphthalen-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
Oxidation: Formation of 1,3,4-Trichloronaphthalen-2-one or 1,3,4-Trichloronaphthalene-2-carboxylic acid.
Reduction: Formation of 1,3,4-Trihydronaphthalen-2-ol.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
1,3,4-Trichloronaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,4-Trichloronaphthalen-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trichloronaphthalen-2-ol: Similar structure but with chlorine atoms at the 1, 2, and 3 positions.
1,3,5-Trichloronaphthalen-2-ol: Chlorine atoms at the 1, 3, and 5 positions.
1,4-Dichloronaphthalen-2-ol: Only two chlorine atoms at the 1 and 4 positions.
Uniqueness
1,3,4-Trichloronaphthalen-2-ol is unique due to the specific positioning of its chlorine atoms, which influences its reactivity and interaction with other molecules. This unique structure makes it valuable for specific chemical reactions and applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
1,3,4-trichloronaphthalen-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3O/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRHQZVRMWQSMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2Cl)Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213850 | |
Record name | 2-Naphthol, trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63980-28-9 | |
Record name | 2-Naphthol, trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthol, trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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